molecular formula C24H26FN3O2 B148235 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide CAS No. 135722-25-7

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide

Cat. No. B148235
M. Wt: 407.5 g/mol
InChI Key: IFMQODYDAUKKEN-UHFFFAOYSA-N
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Description

The compound "4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various analogues and derivatives of piperazine-based compounds, which are relevant to the analysis of the compound . These compounds are often investigated for their affinity and selectivity towards various receptors, such as dopamine and serotonin transporters, which are critical in the study of neurological disorders and potential therapeutic agents .

Synthesis Analysis

The synthesis of piperazine analogues typically involves the preparation of arylcarboxamides with specific substituents that confer selectivity and affinity towards certain receptors. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides demonstrates the importance of the carboxamide linker for D3 receptor selectivity . Similarly, the synthesis of oxygenated analogues of GBR 12935 and GBR 12909 indicates the role of substituents in binding to the dopamine transporter . These methods could be relevant for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives plays a crucial role in their interaction with receptors. The presence of a carbonyl group in the amide linker, as well as the specific substituents on the phenyl ring, significantly affects the binding affinities and selectivities . The second extracellular loop of the D3 receptor, for example, has been identified as an important contributor to binding selectivity . These structural considerations are essential for understanding the potential interactions of "4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide" with its targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperazine derivatives are critical for achieving the desired selectivity and affinity. For instance, the replacement of the phthalimide moiety by substituted benzamides or alkyl amides can lead to changes in receptor affinity and selectivity . The introduction of oxygen-containing functionalities can also affect the biological activity of these compounds . These reactions are relevant to the chemical manipulation of the compound to potentially improve its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and the presence of chiral centers, can influence their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of a hydroxyl group and the configuration of chiral centers have been shown to affect the selectivity for the dopamine transporter . These properties are important for the development of therapeutic agents and could provide insights into the behavior of "4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide" in biological systems.

Scientific Research Applications

  • HIV-1 Attachment Inhibition : This compound has been characterized as a potent inhibitor of HIV-1 attachment. It interferes with the interaction between viral gp120 and the host cell receptor CD4. Modification and substitution of the piperazine ring in similar compounds have been examined, underscoring the significance of the piperazine ring as a critical element in this pharmacophore (Wang et al., 2009).

  • Serotonin 1A Receptor Density in Alzheimer's Disease : A derivative of this compound has been used as a molecular imaging probe to study serotonin 1A (5-HT1A) receptors in Alzheimer's disease patients. It demonstrated decreased receptor densities in specific brain regions, correlating with worsening of clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

  • Potential PET Tracers for Neuropsychiatric Disorders : Similar compounds have been prepared for potential use in PET imaging of serotonin 5-HT1A receptors, which may contribute to the study of neuropsychiatric disorders. These compounds displayed characteristics like high brain uptake, slow brain clearance, and stability (García et al., 2014).

  • Dopamine Receptor Ligands : Studies have identified derivatives of similar compounds as potent and selective dopamine D(3) receptor ligands. These studies have explored modifications to improve binding affinity and selectivity, potentially useful for PET imaging (Leopoldo et al., 2002).

  • Antimicrobial Activity : Certain derivatives have shown potent antimicrobial activity, particularly against gram-negative bacterial strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Mishra & Chundawat, 2019).

properties

IUPAC Name

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMQODYDAUKKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043986
Record name S 14506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide

CAS RN

135722-25-7
Record name 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135722-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-14506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135722257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 14506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-14506
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVO8LE53MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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